![molecular formula C6H10N4O2 B1329703 1,3-Dimethyl-6-hydrazinouracil CAS No. 40012-14-4](/img/structure/B1329703.png)
1,3-Dimethyl-6-hydrazinouracil
Overview
Description
1,3-Dimethyl-6-hydrazinouracil (CAS No. 40012-14-4) is a compound with potential applications in various fields of science. It has a molecular formula of C6H10N4O2 and a molecular weight of 170.17 g/mol .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-6-hydrazinouracil involves heating the hydrazones of 1,3-dimethyl-6-hydrazinouraciles in aqueous ethanol in the presence of hydrochloric acid .
Chemical Reactions Analysis
1,3-Dimethyl-6-hydrazinouracil has been used in the synthesis of novel pyrimido[4,5-c][1,2]diazepine-6,8-diones and pyrazolo[3,4-d]pyrimidines . It has also been used in reactions with fervenulin and its 3-hydroxy derivative .
Scientific Research Applications
Synthesis of Pyrazolopyrimidine Derivatives
One of the prominent applications of 1,3-Dimethyl-6-hydrazinouracil is in the synthesis of pyrazolopyrimidine derivatives. These compounds are obtained by heating hydrazones of 1,3-dimethyl-6-hydrazinouracil in trifluoroacetic acid (TFA), which are of interest due to their potential pharmacological properties .
Antitumor Agents
The compound serves as a scaffold for targeting tumor cells. It’s involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been studied for their antitumor properties. These derivatives act on various biological targets, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFRs), and Src kinases, among others .
Multicomponent Reactions
1,3-Dimethyl-6-hydrazinouracil is used in multicomponent reactions involving aromatic aldehydes and carbonitriles. These reactions are catalyzed by specific catalysts and result in the formation of complex molecules with potential applications in medicinal chemistry .
Inhibitors of Kinases
The derivatives of 1,3-Dimethyl-6-hydrazinouracil have been explored as inhibitors of various kinases. These include JAK kinase suppressors, m-TOR inhibitors, and Bruton’s tyrosine kinase inhibitors. Kinase inhibition is a crucial strategy in the treatment of cancers and autoimmune diseases .
Reactive Oxygen Species Formation
Research has indicated that pyrazolopyrimidine derivatives, synthesized from 1,3-Dimethyl-6-hydrazinouracil, can induce the formation of reactive oxygen species (ROS). This property is significant in cancer therapy, as ROS can lead to apoptosis in tumor cells .
Suppression of Growth Factor Receptors
The compound’s derivatives have been studied for their role in suppressing growth factor receptors like EGFR. This suppression is vital in controlling the proliferation of cancer cells, as these receptors are often overexpressed in various types of tumors .
Modulation of Immune Response
Derivatives of 1,3-Dimethyl-6-hydrazinouracil are also being researched for their ability to modulate the immune response. This includes the potential suppression of overactive immune cells, which is beneficial in treating autoimmune disorders .
Structural Studies for Drug Design
The structural features of 1,3-Dimethyl-6-hydrazinouracil make it a valuable compound for drug design. Its derivatives are used in structure-activity relationship (SAR) studies to design new drugs with improved efficacy and reduced side effects .
Safety And Hazards
Future Directions
New possibilities for the functionalization of 1,3-Dimethyl-6-hydrazinouracil have been explored, including one-pot synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-dione and 1,3-dimethyl-5-arylidenebarbituric acid derivatives . This suggests that 1,3-Dimethyl-6-hydrazinouracil could have potential applications in the synthesis of novel compounds in the future.
properties
IUPAC Name |
6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOVZZMDMNJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193078 | |
Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-hydrazinouracil | |
CAS RN |
40012-14-4 | |
Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40012-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3-Dimethyl-6-hydrazinouracil a useful starting material in organic synthesis?
A: 1,3-Dimethyl-6-hydrazinouracil possesses a reactive hydrazine moiety that readily undergoes condensation reactions with various electrophiles. [, , ] This allows for the facile introduction of diverse substituents at the 6-position of the uracil ring, making it a valuable precursor for synthesizing a wide range of pyrimidine derivatives.
Q2: Can you provide examples of specific reactions that highlight the synthetic utility of 1,3-Dimethyl-6-hydrazinouracil?
A2: Certainly! Here are a few key examples:
- Formation of Hydrazones: 1,3-Dimethyl-6-hydrazinouracil readily reacts with aldehydes to form hydrazones. These hydrazones serve as valuable intermediates in the synthesis of more complex heterocyclic systems. []
- Synthesis of Pyrazolo[3,4-d]pyrimidines: This compound reacts with dimethylformamide dialkylacetals to yield 2-alkyl-substituted pyrazolo[3,4-d]pyrimidines. Furthermore, reactions with α-methylbenzylidenehydrazino derivatives of 1,3-dimethyl-6-hydrazinouracil and orthoesters lead to the formation of 2-vinylpyrazolo[3,4-d]pyrimidines. []
- Construction of Fused Heterocycles: 1,3-Dimethyl-6-hydrazinouracil acts as a precursor for the synthesis of complex fused heterocyclic systems. For example, it reacts with α,β-unsaturated compounds and α-ketoalkynes to generate 1H-pyrimido [4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines, respectively. []
Q3: The research mentions the synthesis of pyrazolo[3,4-d]pyrimidines. What is the significance of these compounds?
A: Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds with diverse biological activities. They have garnered significant attention in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents. [] The ability to synthesize them efficiently from 1,3-Dimethyl-6-hydrazinouracil makes this compound a valuable tool for developing novel therapeutics.
Q4: How does the structure of 1,3-Dimethyl-6-hydrazinouracil contribute to its reactivity?
A: The presence of both the electron-rich pyrimidine ring and the nucleophilic hydrazine group in 1,3-Dimethyl-6-hydrazinouracil contributes to its diverse reactivity. The hydrazine nitrogen readily attacks electrophilic centers, while the pyrimidine ring can undergo further functionalization, allowing for the construction of complex molecular architectures. [, , ]
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